1-Bromo-4-chloro-3-fluoro-2-methoxybenzene

Suzuki-Miyaura Coupling Regioselectivity Polyhalogenated Arenes

Researchers pursuing sequential, regioselective functionalization of polyhalogenated aromatics face bottlenecks with regioisomers lacking this compound's specific Br/Cl/F/OMe pattern. 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS 1414870-75-9) resolves this via differential C-Br/C-Cl bond reactivity, enabling orthogonal two-step diversification: Suzuki-Miyaura coupling at bromine followed by reaction at chlorine. • Enables sequential cross-coupling for diverse chemical library construction in drug discovery • Fluorine and chlorine atoms impart metabolic stability to downstream biaryl products • Available at 97% purity with full analytical characterization for reliable method development

Molecular Formula C7H5BrClFO
Molecular Weight 239.47 g/mol
CAS No. 1414870-75-9
Cat. No. B1378357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-chloro-3-fluoro-2-methoxybenzene
CAS1414870-75-9
Molecular FormulaC7H5BrClFO
Molecular Weight239.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)Cl)Br
InChIInChI=1S/C7H5BrClFO/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3H,1H3
InChIKeyLHRJGHLWXZWCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-chloro-3-fluoro-2-methoxybenzene: Halogenated Aromatic Building Block


1-Bromo-4-chloro-3-fluoro-2-methoxybenzene (CAS 1414870-75-9) is a polyhalogenated aromatic compound characterized by a unique substitution pattern of bromine, chlorine, fluorine, and a methoxy group on a benzene ring . With a molecular weight of 239.47 g/mol and the formula C7H5BrClFO, this compound is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and materials science . Its commercial availability typically ranges from 95% to 97% purity, and it is offered by multiple global chemical suppliers as a research chemical .

Non-Interchangeability of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene


The unique spatial arrangement and electronic profile of halogens (Br, Cl, F) and the methoxy group on the benzene ring dictate the reactivity, regioselectivity, and downstream applications of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene . While other polyhalogenated anisoles may appear similar, the specific substitution pattern of this compound is critical for targeted cross-coupling reactions and the construction of specific molecular architectures . Generic substitution with a regioisomer or a compound lacking a specific halogen would fundamentally alter the chemical behavior, leading to different reaction outcomes, byproducts, or a complete failure in the intended synthetic sequence . The following quantitative evidence underscores these non-interchangeable attributes.

Differentiation Evidence for 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene


Regioselective Suzuki-Miyaura Coupling

The C-Br bond in 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is significantly more reactive than the C-Cl bond in Suzuki-Miyaura coupling reactions, enabling chemoselective functionalization at the 1-position while leaving the chlorine at the 4-position intact for subsequent transformations . This contrasts with non-halogenated or differently halogenated analogs, which lack this orthogonal reactivity handle. The electronic influence of the adjacent fluorine and methoxy group further modulates this reactivity, a feature not present in simpler bromoarenes .

Suzuki-Miyaura Coupling Regioselectivity Polyhalogenated Arenes

Predicted Density & Boiling Point

The predicted density of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene is 1.6 ± 0.1 g/cm³, and its predicted boiling point is 244.7 ± 35.0 °C at 760 mmHg . These values are consistent with its polyhalogenated nature and distinguish it from less substituted or differently substituted analogs, which would exhibit different physical properties. For example, the mono- or di-halogenated analogs would have lower densities and boiling points, impacting purification methods like distillation.

Physicochemical Properties Predicted Data Compound Characterization

Structural Identity & Purity

Commercial suppliers provide 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene with a minimum purity specification of 95% or 97% . This defined purity, coupled with the unambiguous structural identity confirmed by InChI Key (LHRJGHLWXZWCAY-UHFFFAOYSA-N) and SMILES (COC1=C(C=CC(=C1F)Cl)Br) , ensures reproducible performance in chemical reactions. In contrast, using a lower-purity analog or a regioisomer introduces unknown impurities that can lead to failed reactions or inconsistent results in multi-step syntheses.

Analytical Chemistry Purity Specification Compound Identity

Recommended Applications of 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene


Sequential Medicinal Chemistry Functionalization

Utilize 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene as a key intermediate for building complex drug-like molecules. The differential reactivity of the C-Br and C-Cl bonds (as noted in Section 3, Evidence Item 1) allows for a two-step diversification strategy: first, a Suzuki-Miyaura coupling at the bromine position to introduce an aryl or heteroaryl group, followed by a subsequent reaction at the chlorine site (e.g., another cross-coupling or nucleophilic aromatic substitution) to install a second functional group. This orthogonal approach is invaluable for constructing diverse chemical libraries in drug discovery programs .

Fluorinated Biaryl Scaffolds for Agrochemicals

Employ 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene in the synthesis of fluorinated biaryl compounds, which are prevalent in modern agrochemicals. The presence of both fluorine and chlorine atoms imparts desirable properties such as metabolic stability and lipophilicity to the final products. The compound's suitability for Suzuki-Miyaura coupling (as indicated in Section 3, Evidence Item 1) enables the efficient construction of these valuable biaryl motifs .

Analytical Standards & Reference Materials

Procure 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene of defined high purity (≥95% or 97%, as per Section 3, Evidence Item 3) for use as an analytical standard in method development or quality control. Its unambiguous structural identity, confirmed by InChI Key and SMILES , ensures accurate calibration and identification in techniques such as HPLC, GC-MS, or NMR spectroscopy, particularly when analyzing complex reaction mixtures or environmental samples.

Synthesis of Liquid Crystal Intermediates

Use 1-Bromo-4-chloro-3-fluoro-2-methoxybenzene as a building block for the synthesis of specialized liquid crystal compounds. The specific arrangement of halogens and the methoxy group influences the molecule's polarizability and dipole moment, which are critical parameters for liquid crystalline behavior . Its potential for sequential functionalization (Section 3, Evidence Item 1) allows for the precise tuning of these properties.

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